molecular formula C8H9BrN2O2 B13976483 2-Amino-6-bromo-3-methoxybenzamide

2-Amino-6-bromo-3-methoxybenzamide

Cat. No.: B13976483
M. Wt: 245.07 g/mol
InChI Key: HXOHZCNYVAVTAE-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-methoxybenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-methoxybenzamide typically involves the bromination of 3-methoxybenzoic acid followed by amination. One common method is as follows:

    Bromination: 3-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Amination: The resulting 6-bromo-3-methoxybenzoic acid is then reacted with ammonia or an amine derivative under suitable conditions to introduce the amino group at the 2-position, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 2-amino-6-hydroxy-3-methoxybenzamide or 2-amino-6-thio-3-methoxybenzamide.

    Oxidation: Formation of 2-nitro-6-bromo-3-methoxybenzamide.

    Reduction: Formation of 2-amino-6-bromo-3-methoxybenzylamine.

    Coupling: Formation of biaryl derivatives with various substituents.

Scientific Research Applications

2-Amino-6-bromo-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-methoxybenzamide depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The presence of the amino and bromine groups can enhance its binding affinity to target proteins, leading to effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloro-3-methoxybenzamide: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-6-fluoro-3-methoxybenzamide: Contains a fluorine atom instead of bromine.

    2-Amino-6-iodo-3-methoxybenzamide: Contains an iodine atom instead of bromine.

Uniqueness

2-Amino-6-bromo-3-methoxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-amino-6-bromo-3-methoxybenzamide

InChI

InChI=1S/C8H9BrN2O2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12)

InChI Key

HXOHZCNYVAVTAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)N)N

Origin of Product

United States

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